molecular formula C19H18N4O5 B3005889 N-(4-methoxyphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 333767-60-5

N-(4-methoxyphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B3005889
CAS RN: 333767-60-5
M. Wt: 382.376
InChI Key: ZUIIKXSJXVPQKJ-UHFFFAOYSA-N
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Description

The compound "N-(4-methoxyphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide" is a derivative of the dihydropyrimidine class, which is known for its diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with variations in their substituents have been synthesized and studied for their potential biological applications, such as antimycotic and antimicrobial activities .

Synthesis Analysis

The synthesis of dihydropyrimidine derivatives typically involves the regioselective oxidative dehydrogenation of precursor compounds. For instance, the preparation of methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate was achieved using cerium ammonium nitrate as an oxidizing agent . This method could potentially be adapted for the synthesis of "N-(4-methoxyphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide" by modifying the substituents on the pyrimidine ring accordingly.

Molecular Structure Analysis

The molecular structure of dihydropyrimidine derivatives is often characterized by single-crystal X-ray diffraction (SC-XRD). For example, a related compound, N-ethyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide, was found to crystallize in the monoclinic P21 space group, with specific unit cell parameters and dihedral angles indicating the conformation of the molecules within the crystal . Similar analysis techniques would be applicable to determine the molecular structure of the compound .

Chemical Reactions Analysis

The reactivity of dihydropyrimidine derivatives can be influenced by the presence of various functional groups. The antimicrobial activity of such compounds has been studied, showing that the introduction of different substituents can significantly affect their biological efficacy . The compound of interest, with its nitro and methoxyphenyl substituents, would likely exhibit unique reactivity patterns that could be explored through computational and experimental methods.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyrimidine derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. The intermolecular interactions, such as hydrogen bonding, play a significant role in stabilizing the molecular structure and can be analyzed using techniques like Hirshfeld surface analysis . The antimycotic investigations of similar compounds have shown that these properties can be tailored to enhance biological activity . The compound "N-(4-methoxyphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide" would likely have distinct physical and chemical properties that could be elucidated through similar studies.

Scientific Research Applications

Antidiabetic Potential

A series of derivatives, including the specified compound, were synthesized and evaluated for their antidiabetic activity. These compounds demonstrated significant in vitro antidiabetic activity as evidenced by their α-amylase inhibition assay results (J. Lalpara, M. Vachhani, S. Hadiyal, S. Goswami, G. Dubal, 2021).

Antiplatelet and Anticardiac Activity

The compound was also involved in the synthesis of ethyl-1-carbamoyl-4-(2 or 4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives. These derivatives were found to have significant antiplatelet and moderate anticardiac activity (N. R. Chatterjee, D. Sharma, G. Jadhav, B. G. Chandak, 2010).

Antimicrobial and Anticancer Properties

Novel derivatives of pyrimidine clubbed with thiazolidinone, including the mentioned compound, were synthesized and shown to have both antimicrobial and anticancer properties. These compounds displayed promising results against various microbial strains and were effective against HeLa Cervical cancer cell Line (M. Verma, P. Verma, 2022).

Thermodynamic Properties

The thermodynamic properties of related esters of the compound were explored. Combustion energies and enthalpies of formation in both solid and gaseous states were calculated, contributing to the understanding of their physical properties (O. Klachko, V. Matiychuk, I. Sobechko, V. Serheyev, N. Tishchenko, 2020).

Synthesis Techniques

Various synthesis techniques, such as the use of sodium hydrogen sulfate as a catalyst for the synthesis of N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, were explored. This study highlights a non-toxic, cost-effective method for producing these compounds (V. L. Gein, T. M. Zamaraeva, M. Dmitriev, 2018).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for this information .

Future Directions

The future directions for research on a compound would depend on its potential applications. For example, if the compound shows promise as a drug, future research might focus on clinical trials .

properties

IUPAC Name

N-(4-methoxyphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5/c1-11-16(18(24)21-13-6-8-15(28-2)9-7-13)17(22-19(25)20-11)12-4-3-5-14(10-12)23(26)27/h3-10,17H,1-2H3,(H,21,24)(H2,20,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUIIKXSJXVPQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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